molecular formula C26H37NO16 B12339152 D-Glucopyranose, 2-(acetylamino)-2-deoxy-3-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-, 1,4,6-triacetate

D-Glucopyranose, 2-(acetylamino)-2-deoxy-3-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-, 1,4,6-triacetate

Cat. No.: B12339152
M. Wt: 619.6 g/mol
InChI Key: VDDOFLANQSVCEI-PYVJHWINSA-N
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Description

D-Glucopyranose, 2-(acetylamino)-2-deoxy-3-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-, 1,4,6-triacetate is a useful research compound. Its molecular formula is C26H37NO16 and its molecular weight is 619.6 g/mol. The purity is usually 95%.
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Biological Activity

D-Glucopyranose, 2-(acetylamino)-2-deoxy-3-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-, 1,4,6-triacetate is a complex glycoside that plays a significant role in various biological processes due to its structural characteristics. This compound is a derivative of glucopyranose modified with acetylamino and galactopyranosyl groups, which influences its biological activity.

Structural Characteristics

The compound features multiple acetylation sites and a unique linkage to a galactopyranosyl unit. This structural complexity allows it to interact with various biological molecules, particularly in glycan-mediated processes.

ComponentDescription
Chemical Formula C_{15}H_{25}N_{1}O_{10}
Molecular Weight 341.37 g/mol
CAS Number [Insert CAS Number]

Cell Adhesion and Recognition

Research indicates that compounds similar to D-Glucopyranose derivatives are crucial in cell adhesion processes. They can influence the binding affinity of cells to extracellular matrices and other cells through glycan-protein interactions. These interactions are critical for immune responses and pathogen recognition .

Glycan-Mediated Signaling

The presence of acetylamino and galactopyranosyl groups enhances the compound's ability to participate in glycan-mediated signaling pathways. These pathways are essential for cellular communication and can modulate various physiological responses including inflammation and immune activation .

Enzymatic Interactions

D-Glucopyranose derivatives can act as substrates or inhibitors for specific glycosyltransferases. For example, they may influence the activity of fucosyltransferases that add fucose residues to glycans, altering their biological functions . This enzymatic activity is vital for the synthesis of complex carbohydrates involved in cell signaling.

Study 1: Glycan Recognition in Immune Response

A study explored the role of D-Glucopyranose derivatives in modulating immune responses through glycan recognition. The results showed that these compounds could enhance the binding affinity of immune cells to pathogens by facilitating better recognition through lectin interactions .

Study 2: Inhibition of Pathogen Adhesion

Another research focused on the inhibition of bacterial adhesion using D-Glucopyranose derivatives. The findings indicated that these compounds could effectively block the binding sites on pathogens, thereby reducing their ability to adhere to host cells .

Scientific Research Applications

Glycoscience Applications

Glycoscience focuses on the study of carbohydrates and their roles in biological systems. The compound serves as a crucial tool for understanding glycan biology.

  • Cell Adhesion Studies : The structural configuration of this compound allows researchers to investigate glycan-mediated biological recognition and cell signaling. It plays a role in cell adhesion processes that are critical for immune responses and pathogen interactions .
  • Synthesis of Complex Glycans : This compound is used to synthesize complex glycans that are challenging to isolate from natural sources. By modeling glycan structures, researchers can study their functions and interactions with proteins such as lectins .

Biochemical Research

In biochemical research, the compound is utilized to explore the interactions between carbohydrates and proteins.

  • Inhibitors of Enzymatic Activity : Research has indicated that derivatives of this compound can serve as inhibitors for specific enzymes related to various diseases. For instance, studies on related compounds show potential for inhibiting human O-linked β-N-acetylglucosaminidase (hOGA), which is relevant in neurodegenerative diseases and cancer .
  • Understanding Glycan Functionality : The acetamido group within the structure mimics naturally occurring groups in glycosaminoglycans, allowing researchers to assess how modifications in sugar moieties can affect biological recognition and functionality .

Pharmacological Applications

The pharmacological implications of D-Glucopyranose derivatives are significant.

  • Drug Development : The compound's ability to inhibit specific enzymes opens avenues for developing new therapeutic agents targeting diseases such as type 2 diabetes and cardiovascular disorders. The selective inhibition of enzymes like hOGA and hexosaminidases can lead to advancements in treatment strategies .
  • Vaccine Development : Research indicates that oligosaccharides similar to this compound may play roles in vaccine development by enhancing immune responses through better glycan presentation .

Table 1: Summary of Research Findings

StudyApplicationKey Findings
Study ACell AdhesionDemonstrated the role of fucose-containing structures in cellular communication.
Study BEnzyme InhibitionIdentified potential inhibitors for hOGA using derivatives of the compound.
Study CVaccine DevelopmentExplored oligosaccharides' roles in enhancing immune responses.

Case Study Example

One notable case study involved the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones from D-glucosamine. Researchers found that these compounds exhibited selective inhibition against hOGA and hexosaminidases, leading to promising therapeutic applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C26H37NO16

Molecular Weight

619.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,6-diacetyloxy-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H37NO16/c1-10-20(37-13(4)30)23(39-15(6)32)24(40-16(7)33)26(36-10)43-22-19(27-11(2)28)25(41-17(8)34)42-18(9-35-12(3)29)21(22)38-14(5)31/h10,18-26H,9H2,1-8H3,(H,27,28)/t10-,18+,19+,20+,21+,22+,23+,24-,25?,26-/m0/s1

InChI Key

VDDOFLANQSVCEI-PYVJHWINSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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